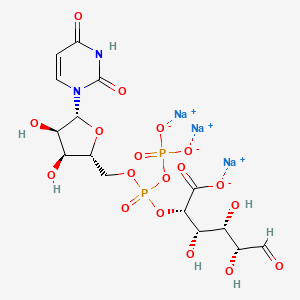![molecular formula C20H16ClN5O2 B8107643 6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M2N12 is a potent and highly selective inhibitor of cell division cycle 25C protein phosphatase (Cdc25C). It has shown promising activity against Cdc25A and Cdc25B as well. This compound has significant anti-tumor activity and is primarily used in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of M2N12 involves a series of chemical reactions starting from readily available precursors. The key steps include the formation of a naphthoquinone derivative, followed by functionalization with a clickable cyclic azide group. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control .
Industrial Production Methods
Industrial production of M2N12 follows similar synthetic routes but on a larger scale. The process involves batch reactions in large reactors, followed by purification steps such as crystallization and chromatography to achieve high purity levels. The compound is then formulated into a solid or dissolved in solvents like DMSO for storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
M2N12 undergoes various chemical reactions, including:
Oxidation: M2N12 can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using reducing agents to yield different products.
Substitution: M2N12 can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in basic solutions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various halogenating agents under controlled temperatures
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds .
Applications De Recherche Scientifique
M2N12 is extensively used in scientific research, particularly in the following areas:
Chemistry: As a selective inhibitor in studies involving protein phosphatases.
Biology: To investigate cell cycle regulation and its impact on cellular processes.
Medicine: In cancer research to explore its anti-tumor properties and potential therapeutic applications.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
M2N12 exerts its effects by inhibiting the activity of cell division cycle 25C protein phosphatase (Cdc25C). This inhibition prevents the dephosphorylation of cyclin-dependent kinases, thereby halting cell cycle progression. The compound also affects other molecular targets like Cdc25A and Cdc25B, which are involved in different phases of the cell cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
LB100: A protein phosphatase 2A inhibitor with anticancer properties.
Compound 142: A protein tyrosine phosphatase inhibitor used in cancer research.
Uniqueness
M2N12 stands out due to its high selectivity and potency against Cdc25C, with an IC50 value of 0.09 μM. Its ability to inhibit multiple Cdc25 isoforms (Cdc25A and Cdc25B) with significant activity makes it a valuable tool in cancer research .
Propriétés
IUPAC Name |
6-chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-4-6-13(7-5-12)10-26-11-14(24-25-26)9-23-18-16(21)19(27)15-3-2-8-22-17(15)20(18)28/h2-8,11,23H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBIMDYALUJAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)CNC3=C(C(=O)C4=C(C3=O)N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B8107578.png)
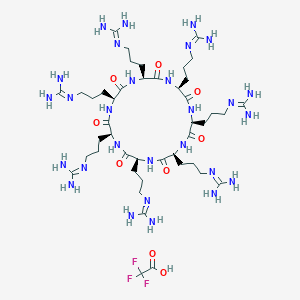



![2-[2-[[3-[3-[(1~{S})-1-azanyl-2-oxidanyl-ethyl]phenyl]phenyl]methoxy]phenyl]ethanoic acid](/img/structure/B8107593.png)
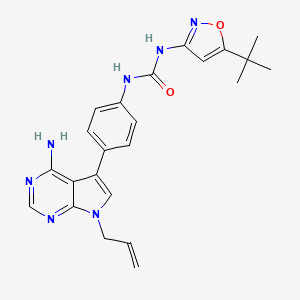

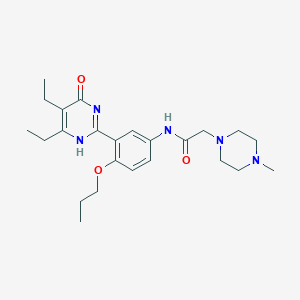

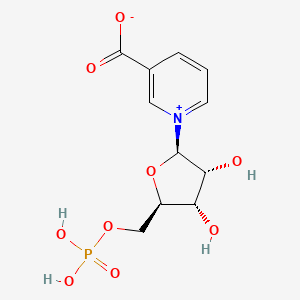

![[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate](/img/structure/B8107649.png)
